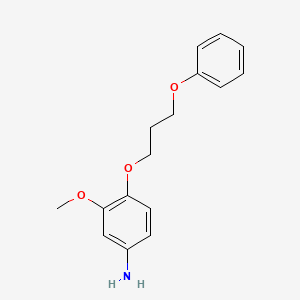

3-methoxy-4-(3-phenoxypropoxy)aniline

Descripción

3-Methoxy-4-(3-phenoxypropoxy)aniline is an aniline derivative with a methoxy group (-OCH₃) at position 3 and a phenoxypropoxy chain (-O-(CH₂)₃-O-C₆H₅) at position 4 of the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anticancer agents and fungicides. Its structure combines electron-donating (methoxy) and lipophilic (phenoxypropoxy) groups, influencing reactivity and bioavailability . Synonyms include "4-(3-Phenoxypropoxy)-m-anisidine" and "LS-20184," with suppliers listed under CAS 1462950-54-4 .

Propiedades

Número CAS |

15382-87-3 |

|---|---|

Fórmula molecular |

C16H19NO3 |

Peso molecular |

273.33 g/mol |

Nombre IUPAC |

3-methoxy-4-(3-phenoxypropoxy)aniline |

InChI |

InChI=1S/C16H19NO3/c1-18-16-12-13(17)8-9-15(16)20-11-5-10-19-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,17H2,1H3 |

Clave InChI |

URWUONAQAFAJNW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |

SMILES canónico |

COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |

Apariencia |

Solid powder |

Otros números CAS |

15382-87-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

m-Anisidine, 4-(3-phenoxypropoxy)- |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of m-Anisidine, 4-(3-phenoxypropoxy)- involves the reaction of m-Anisidine with 3-phenoxypropyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of m-Anisidine, 4-(3-phenoxypropoxy)- .

Análisis De Reacciones Químicas

m-Anisidine, 4-(3-phenoxypropoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

m-Anisidine, 4-(3-phenoxypropoxy)- has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: As a therapeutic agent, it is studied for its potential pharmacological effects and therapeutic applications.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mecanismo De Acción

The mechanism of action of m-Anisidine, 4-(3-phenoxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Aniline Core

2.1.1. Halogen-Substituted Analogues

- 3-Chloro-4-(3-phenoxypropoxy)aniline (): Structure: Chlorine replaces the methoxy group at position 3. Applications: Used in agrochemical intermediates (e.g., fungicides) due to improved stability under oxidative conditions .

3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline ():

- Structure : Features a fluorophenyl methoxy group (-O-CH₂-C₆H₄-F) at position 4.

- Properties : The fluorine atom introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility.

- Applications : Valued in high-purity pharmaceutical intermediates for CNS-targeting drugs .

2.1.2. Heterocyclic Substituents

- 3-Methoxy-4-(1-pyrrolidinyl)aniline (): Structure: Pyrrolidine (a 5-membered nitrogen heterocycle) replaces the phenoxypropoxy chain. Properties: The basic pyrrolidine group improves water solubility and facilitates hydrogen bonding, enhancing receptor binding in drug candidates. Applications: Explored in dopamine receptor modulators and kinase inhibitors .

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline ():

2.1.3. Alkoxy Chain Modifications

- 3-Methyl-4-(3-phenylpropoxy)aniline (): Structure: Methyl (-CH₃) at position 3 and a shorter phenylpropoxy chain (-O-(CH₂)₃-C₆H₅) at position 4. Properties: Reduced steric hindrance compared to the phenoxypropoxy group may improve synthetic yields. Applications: Intermediate for antihistamines and antimicrobial agents .

- 4-[(3-Phenylpropoxy)methyl]aniline (): Structure: The phenoxypropoxy chain is attached via a methylene bridge (-CH₂-O-(CH₂)₃-C₆H₅). Properties: Increased flexibility of the side chain may enhance conformational adaptability in enzyme binding. Applications: Studied in protease inhibitor design .

Pharmacological and Metabolic Insights

- Metabolic Stability: The methoxy group in 3-methoxy-4-(3-phenoxypropoxy)aniline is prone to demethylation, forming catechol metabolites, which may lead to oxidative stress . In contrast, 3-chloro analogues resist demethylation, prolonging half-life but increasing bioaccumulation risks .

- Reactivity in Drug Synthesis: The phenoxypropoxy chain facilitates microwave-assisted coupling reactions (e.g., with pyrazolo-pyrimidines) at 140°C, achieving 43% yield . Pyrrolidinyl-substituted anilines require milder conditions (room temperature) due to steric protection of the amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.